molecular formula C16H13NO2 B2406175 5-(Phenoxymethyl)-3-phenylisoxazole CAS No. 35121-46-1

5-(Phenoxymethyl)-3-phenylisoxazole

Cat. No.: B2406175
CAS No.: 35121-46-1
M. Wt: 251.285
InChI Key: HORAKMNOIUCEJM-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-phenylisoxazole is a heterocyclic compound that contains an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole can be achieved through various methods. One common approach involves the reaction of phenyl glycidyl ether with diphenyl-carbodiimide, which leads to the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine. This intermediate can then be further reacted to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-3-phenylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Phenoxymethyl)-3-phenylisoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Phenoxymethyl)-3-phenylisoxazole include other isoxazole derivatives, such as:

  • 3-Phenyl-5-phenoxymethyl-2-oxazolidone
  • Phenoxymethylpenicillin (Penicillin V)
  • Other phenoxymethyl-substituted isoxazoles

Uniqueness

This compound is unique due to its specific combination of phenoxymethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORAKMNOIUCEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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